molecular formula C29H24N2O5S B11618013 2-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}phenyl 3-methoxybenzoate

2-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}phenyl 3-methoxybenzoate

Cat. No.: B11618013
M. Wt: 512.6 g/mol
InChI Key: GEOZIYYYVINXFW-UHFFFAOYSA-N
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Description

2-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}PHENYL 3-METHOXYBENZOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a benzisothiazole ring, a methylaniline group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}PHENYL 3-METHOXYBENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzisothiazole Ring: The benzisothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Methylaniline Group: The methylaniline group is introduced through a nucleophilic substitution reaction, where the benzisothiazole derivative reacts with 4-methylaniline in the presence of a base.

    Formation of Methoxybenzoate Moiety: The final step involves the esterification of the intermediate compound with 3-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}PHENYL 3-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring or the methylaniline group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

2-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}PHENYL 3-METHOXYBENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole ring is known to interact with enzymes and receptors, modulating their activity. The methylaniline group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The methoxybenzoate moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}PHENYL 3-METHOXYBENZOATE
  • 2-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}PHENYL 4-METHOXYBENZOATE
  • 2-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}PHENYL 2-METHOXYBENZOATE

Uniqueness

The uniqueness of 2-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}PHENYL 3-METHOXYBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C29H24N2O5S

Molecular Weight

512.6 g/mol

IUPAC Name

[2-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C29H24N2O5S/c1-20-14-16-23(17-15-20)31(28-25-11-4-6-13-27(25)37(33,34)30-28)19-22-8-3-5-12-26(22)36-29(32)21-9-7-10-24(18-21)35-2/h3-18H,19H2,1-2H3

InChI Key

GEOZIYYYVINXFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2OC(=O)C3=CC(=CC=C3)OC)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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